Hypochlorous acid

Beschreibung

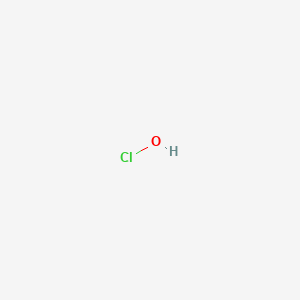

Structure

3D Structure

Eigenschaften

IUPAC Name |

hypochlorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPPOHNGKGFGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO, ClHO | |

| Record name | hypochlorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypochlorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036737 | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann], Solid | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7790-92-3, 14380-61-1 | |

| Record name | Hypochlorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypochlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypochlorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOCHLOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712K4CDC10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for Hypochlorous Acid Generation and Synthesis

Electrochemical Production Systems

Electrochemical production is a widely adopted and efficient method for generating hypochlorous acid, typically by the electrolysis of aqueous solutions containing chloride ions, most commonly sodium chloride (NaCl) mdpi.comhoclhub.comresearchgate.netyoutube.comresearchgate.net. This process leverages electrical energy to drive chemical reactions, producing HOCl in situ or as a concentrated solution.

The fundamental principle behind electrochemical HOCl generation involves the oxidation of chloride ions at the anode mdpi.comrsc.orgnih.govresearchgate.net. When a chloride-containing electrolyte, such as a sodium chloride solution, is subjected to an electric current, the following primary reactions occur:

At the anode, chloride ions (Cl⁻) are oxidized to form chlorine gas (Cl₂):

The chlorine gas produced then dissolves in the water and undergoes hydrolysis, forming this compound (HClO) and hydrochloric acid (HCl) ecoloxtech.comhoclhub.comyoutube.comresearchgate.netumaine.eduhydroinstruments.comwikipedia.orgiccontrols.com. This reaction is an equilibrium process:

This compound is a weak acid and can partially dissociate into hypochlorite (B82951) ions (ClO⁻) and hydrogen ions (H⁺) ecoloxtech.commdpi.comhoclhub.comresearchgate.netwikipedia.orgbioline.org.br. The extent of this dissociation is highly dependent on the solution's pH:

The goal of electrochemical generation is to maximize the formation and stability of HOCl, which is the more potent disinfectant compared to hypochlorite ions umaine.edubioline.org.br.

Several factors related to the electrolyte composition and operating conditions critically influence the efficacy and yield of HOCl generation:

pH: The pH of the electrolyte is paramount in determining the speciation of active chlorine species rsc.orgmdpi.comhoclhub.comresearchgate.netrsc.orgnih.govumaine.edubioline.org.brrsc.org. This compound is the predominant form in weakly acidic to neutral conditions, typically between pH 3 and 7 rsc.orgmdpi.comhoclhub.comresearchgate.netrsc.orgnih.govumaine.edubioline.org.brrsc.org. Optimal HOCl generation and stability are frequently observed within the pH range of 5.0 to 6.5 rsc.orghoclhub.comresearchgate.netnih.govumaine.edursc.org. At pH values above approximately 7.5, hypochlorite ions (ClO⁻) become the dominant species, reducing the concentration of HOCl mdpi.comhoclhub.comrsc.orgresearchgate.netwikipedia.orgbioline.org.brrsc.org. Conversely, very low pH levels (below 3.0) favor the formation of chlorine gas (Cl₂), which can escape the solution rsc.orgumaine.edu.

| pH Range | Predominant Species | Notes |

| < 3.0 | Cl₂ (gas) | Favored at very low pH; can escape solution. |

| 3.0 - 6.0 | HOCl | HOCl is the dominant species; optimal for disinfection. |

| 5.0 - 6.5 | HOCl | Considered the optimal range for HOCl generation and efficacy. |

| 6.0 - 7.0 | HOCl / ClO⁻ | Increasing proportion of ClO⁻ as pH rises. |

| > 7.5 | ClO⁻ | Hypochlorite ion is dominant; HOCl concentration is significantly reduced. |

Electrolyte Concentration: The concentration of the electrolyte, typically sodium chloride (NaCl), directly impacts the solution's conductivity, which in turn affects the efficiency of the electrochemical process mdpi.comkarger.comgoogle.comchiet.edu.eggoogle.comresearchgate.net. Higher NaCl concentrations generally lead to increased active chlorine production and lower cell potentials due to enhanced conductivity mdpi.comkarger.comgoogle.comgoogle.com. While concentrations up to 180 g/L have been studied for specific applications karger.com, optimal levels for HOCl generation are often cited in ranges such as 0.01 to 1 mol/L google.com, 1-6 g/L google.com, or specific values like 10 g/L for sanitizing and 30 g/L for disinfecting purposes researchgate.net. For instance, using 30 grams of NaCl per liter of water has been shown to produce 500-800 ppm of HOCl, suitable for disinfection researchgate.net.

Electrode Materials: The choice of electrode material, particularly the anode, is critical for the efficiency, stability, and longevity of HOCl generation systems rsc.orgkarger.com. Dimensionally Stable Anodes (DSAs) coated with mixed metal oxides, such as Ruthenium Oxide (RuO₂) and Iridium Oxide (IrO₂), are widely reported as highly effective due to their catalytic activity for chlorine evolution and good electrochemical stability mdpi.comkarger.comgoogle.comresearchgate.netmdpi.com. Titanium (Ti) often serves as a substrate for these coatings or as a cathode material due to its corrosion resistance mdpi.comrsc.orggoogle.commdpi.com. Platinum (Pt) is also utilized, sometimes as a coating, but its higher cost can be a limiting factor rsc.orgkarger.comgoogle.comgoogle.com. Graphite (B72142) electrodes are also employed, though they may exhibit lower efficiency or durability compared to coated titanium electrodes rsc.orgkarger.comchiet.edu.eg.

Other Parameters: Factors such as temperature, current density, and electrolysis time also play significant roles mdpi.comrsc.orgkarger.com. Lower electrolyte temperatures can enhance product stability rsc.org. Higher current densities generally increase production rates rsc.orgkarger.com, but excessively high densities may lead to elevated temperatures and product degradation rsc.org. The electrolysis time needs careful optimization, as prolonged periods can result in secondary reactions and a decrease in HOCl concentration mdpi.com.

Cell Configurations:

Membrane Cells: Some advanced designs incorporate ion-exchange membranes to separate the anodic and cathodic compartments. This separation prevents the mixing of generated products, allowing for the simultaneous and isolated synthesis of different substances, such as HOCl at the anode and sodium hydroxide (B78521) (NaOH) and hydrogen gas (H₂) at the cathode envirolyteusa.orgmdpi.com.

Flow-Through/Flow-By Cells: Cells utilizing porous electrodes, such as flow-by porous graphite electrodes, offer a significantly larger electroactive surface area and higher mass transfer coefficients compared to planar electrodes. This design leads to improved production efficiency and more effective utilization of the electrolyte chiet.edu.egmdpi.com. Tubular, coaxial cell configurations are also employed for continuous HOCl generation mdpi.com.

Electrode Separation: Minimizing the distance between the anode and cathode within the cell can effectively reduce the internal resistance of the electrochemical system. This reduction in resistance leads to lower power requirements and improved energy efficiency during HOCl production google.com.

Key Design Considerations:

Electrode Materials and Coatings: The selection of robust, catalytically active electrode materials, such as titanium substrates coated with mixed metal oxides (e.g., IrO₂/RuO₂), is crucial for achieving high rates of chlorine evolution and ensuring the long-term stability and performance of the cell mdpi.comkarger.comgoogle.comresearchgate.netmdpi.com.

Flow Rate Control: Maintaining optimized flow rates of the electrolyte through the electrochemical cell is essential for consistent HOCl generation and effective pH management. Research indicates that specific flow rate ratios between different stages can lead to optimal HOCl yields google.comresearchgate.net.

Parameter Control Systems: Advanced generators incorporate sophisticated control systems to precisely manage key parameters like NaCl concentration, applied current, and voltage. This precise control is vital for ensuring consistent and predictable HOCl production google.com.

Examples of Advanced Designs:

Laboratory-scale three-compartment cells with ion-exchange membranes have been developed to study and optimize HOCl production mdpi.com.

Electrochemical bandages (e-bandages) have been designed to integrate HOCl generation directly into medical devices for localized antimicrobial action researchgate.net.

Flow-through tubular electrochemical cells, often featuring catalytic coatings on the anode, are utilized for the in situ generation of HOCl solutions for cleaning and sanitation applications mdpi.com.

Chemical Synthesis Pathways for Controlled Production

While electrochemical methods are prevalent, HOCl can also be synthesized through specific chemical reactions, primarily involving chlorine gas and water.

A direct chemical synthesis route for this compound involves the reaction of chlorine gas (Cl₂) with water ecoloxtech.comhoclhub.comyoutube.comresearchgate.netumaine.eduhydroinstruments.comwikipedia.orgiccontrols.comsciencemadness.orgsciencemadness.org. This method is employed in industrial settings for HOCl production youtube.com. The reaction is an equilibrium process where dissolved chlorine gas hydrolyzes to form this compound and hydrochloric acid:

This compound can also be influenced by adjusting the pH of solutions containing hypochlorite salts, such as sodium hypochlorite (NaClO) bioline.org.br. Hypochlorite salts are generally stable in alkaline solutions wikipedia.org. In aqueous environments, hypochlorite ions (ClO⁻) exist in equilibrium with this compound (HOCl) ecoloxtech.commdpi.comhoclhub.comresearchgate.netwikipedia.orgbioline.org.br.

The addition of acid to a hypochlorite solution shifts this equilibrium towards HOCl by protonating the hypochlorite ion:

Molecular and Cellular Mechanisms of Hypochlorous Acid Reactivity

Reactivity with Biomacromolecules and Small Molecules

Hypochlorous acid readily reacts with a wide array of biological molecules, including proteins, lipids, and nucleic acids. nih.govgenscript.com The extent and nature of these reactions depend on the concentration of HOCl and the specific structure and accessibility of the target molecules. nih.govnih.gov

Exposure of proteins to HOCl results in a variety of modifications, including oxidation and chlorination of amino acid side chains, which can alter protein structure, function, and lead to aggregation or fragmentation. nih.govportlandpress.com

The sulfur-containing amino acids, cysteine and methionine, are among the most reactive targets for HOCl. nih.govmdpi.comrsc.org The reaction with the thiol group of cysteine is extremely rapid, with rate constants around 3 x 10⁷ M⁻¹s⁻¹. mdpi.comresearchgate.net This reaction initially forms an unstable sulfenyl chloride (RS-Cl). portlandpress.commdpi.com This intermediate can then undergo several further reactions:

Disulfide Bond Formation: It can react with another thiol group to form a disulfide bond (RSSR), leading to protein cross-linking. portlandpress.comwikipedia.org

Formation of Oxyacids: Hydrolysis of sulfenyl chloride can lead to the formation of sulfenic acid (RSOH), which can be further oxidized to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). portlandpress.commdpi.com While sulfenic acid formation can sometimes be reversible, sulfinic and sulfonic acids are generally considered irreversible modifications. researchgate.net

Sulfonamide Formation: The sulfenyl chloride can also react with primary and secondary amines to form irreversible sulfonamide crosslinks. researchgate.net

Methionine is also highly susceptible to oxidation by HOCl, primarily yielding methionine sulfoxide (B87167). portlandpress.commdpi.com Further oxidation to methionine sulfone can occur, particularly with a large excess of the oxidant. portlandpress.com

Table 1: Reactivity of this compound with Sulfur-Containing Amino Acids

| Amino Acid | Initial Product | Subsequent Products | Key Outcomes |

|---|---|---|---|

| Cysteine | Sulfenyl chloride (RS-Cl) | Disulfides, Sulfenic acid (RSOH), Sulfinic acid (RSO₂H), Sulfonic acid (RSO₃H) | Protein cross-linking, loss of function. portlandpress.comwikipedia.org |

| Methionine | Methionine sulfoxide | Methionine sulfone | Altered protein function. portlandpress.com |

Besides sulfur-containing residues, HOCl also reacts with several other amino acid side chains:

Lysine (B10760008): The ε-amino group of lysine reacts with HOCl to form N-chloramines. portlandpress.commdpi.com These chloramines are relatively long-lived and can act as oxidizing agents themselves, transferring the chlorine atom to other molecules. portlandpress.comahajournals.org

Histidine: The imidazole (B134444) ring of histidine reacts with HOCl to form a short-lived chloramine (B81541), which can rapidly transfer its chlorine to other nucleophiles. researchgate.netencyclopedia.pub

Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to oxidation by HOCl, which can lead to the formation of products like 2-oxindole, kynurenine, and N-formylkynurenine. portlandpress.comresearchgate.netencyclopedia.pub

Tyrosine: The reaction of HOCl with tyrosine results in the formation of 3-chlorotyrosine and, to a lesser extent, 3,5-dichlorotyrosine. mdpi.comresearchgate.net The presence of 3-chlorotyrosine is often used as a specific biomarker for MPO-generated oxidative damage. portlandpress.com The proximity of lysine or histidine residues can enhance the chlorination of tyrosine, suggesting a role for chloramine intermediates in this process. acs.org

Table 2: Modification of Amino Acid Side Chains by this compound

| Amino Acid | Primary Modification | Key Products | Significance |

|---|---|---|---|

| Lysine | N-chlorination | N-chloramines | Oxidant transfer, protein cross-linking. portlandpress.comahajournals.org |

| Histidine | N-chlorination | Short-lived chloramines | Chlorine transfer. researchgate.netencyclopedia.pub |

| Tryptophan | Oxidation and Chlorination | 2-oxindole, Kynurenine, N-formylkynurenine | Protein unfolding and inactivation. portlandpress.comnih.govresearchgate.net |

| Tyrosine | Chlorination | 3-chlorotyrosine, 3,5-dichlorotyrosine | Biomarker of MPO-mediated damage. portlandpress.commdpi.com |

The reaction of HOCl with primary and secondary amines, such as the α-amino groups of proteins and the side chain of lysine, leads to the formation of N-chloramines. portlandpress.commdpi.com These protein chloramines are more stable than free amino acid chloramines but retain oxidizing capacity. wikipedia.org

The decomposition of protein chloramines can occur through several pathways. They can decay via internal rearrangement, which can lead to the formation of carbonyl groups. ahajournals.orgresearchgate.net These newly formed carbonyls can then react with free amino groups in a Schiff base reaction, resulting in protein aggregation and cross-linking. researchgate.net Chloramines can also transfer their chlorine atom to other acceptor molecules, regenerating the parent amine. portlandpress.com Lysine-derived chloramines, in particular, can promote radical-mediated rearrangement reactions that contribute to protein fragmentation. portlandpress.com

At higher concentrations, HOCl can lead to the fragmentation of the protein backbone. portlandpress.comwikipedia.org This cleavage can occur through several mechanisms. One proposed mechanism involves the formation of N-chloramides from the reaction of HOCl with the backbone amide groups. portlandpress.comnih.gov The decomposition of these chloramides can generate nitrogen-centered radicals, which then undergo rearrangement reactions leading to peptide bond scission. portlandpress.commsu.ru

This compound readily reacts with the lipid components of cell membranes and lipoproteins. wikipedia.orguj.edu.pl The primary targets within lipids are unsaturated bonds in fatty acids and cholesterol. wikipedia.orgnih.gov The reaction of HOCl with these double bonds results in the formation of chlorohydrins, where a chlorine atom is added to one carbon and a hydroxyl group to the other. wikipedia.orgnih.gov The introduction of the polar chlorine atom can disrupt the structure of lipid bilayers, increasing their permeability. wikipedia.org

In addition to chlorohydrin formation, HOCl can also initiate lipid peroxidation. nih.govuj.edu.pl This can occur through radical-dependent pathways initiated by the decomposition of chloramines or by the reaction of HOCl with pre-existing lipid hydroperoxides. nih.govuj.edu.pl

Plasmalogens, a class of glycerophospholipids containing a vinyl ether bond, are also susceptible to attack by HOCl. This reaction leads to the formation of α-chloro-fatty aldehydes. wikipedia.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,5-dichlorotyrosine |

| 3-chlorotyrosine |

| Cysteine |

| Glutamine |

| Histidine |

| This compound |

| Kynurenine |

| Lysine |

| Methionine |

| Methionine sulfone |

| Methionine sulfoxide |

| N-formylkynurenine |

| Sulfenic acid |

| Sulfinic acid |

| Sulfonic acid |

| Tryptophan |

Impact on Membrane Integrity and Permeability

The chemical modifications of membrane lipids by this compound have a profound impact on the structural integrity and permeability of cellular membranes. The formation of lipid chlorohydrins is a key factor in this process. These modified lipids are more polar and bulkier than their parent molecules, which can destabilize membrane structures. mdpi.comtandfonline.com

The incorporation of preformed fatty acid chlorohydrins into red blood cell membranes has been shown to cause rapid, concentration-dependent cell lysis, demonstrating their ability to disrupt membrane stability. tandfonline.com Similarly, certain cholesterol chlorohydrin products can also induce a degree of cell lysis. tandfonline.com The generation of chlorohydrin intermediates increases the polarity of the lipid bilayer, which can lead to an increase in membrane permeability and a subsequent loss of membrane function and structure. mdpi.com

However, some studies suggest that at concentrations sufficient to cause cell inactivation, this compound does not cause a general loss of membrane structural integrity. nih.gov Instead, the loss of cellular function may be more related to the selective oxidative inhibition of membrane transport proteins or a decline in cellular metabolic energy. nih.gov It has been observed that this compound and its related chloramines can increase endothelial permeability, leading to cytoskeletal shortening and cell retraction. physiology.org This effect may be linked to the oxidation of intracellular sulfhydryls and the mobilization of zinc. physiology.org

Nucleic Acid Modification and Damage

This compound is a potent agent of nucleic acid damage, targeting both DNA and RNA. microbiochemjournal.comannihilare.comqeios.com Its ability to penetrate cell membranes allows it to react with these critical intracellular macromolecules. microbiochemjournal.com The modification of nucleic acids by HOCl is considered a significant factor in the cellular damage observed during chronic inflammation. taylorfrancis.com

Chlorination of Nucleotide Bases (Purines, Pyrimidines)

This compound reacts with the nucleotide bases of both DNA and RNA. mdpi.com The primary targets are the primary and secondary amino groups of guanosine, cytosine, adenosine (B11128), uridine (B1682114), and thymidine. mdpi.com This reaction leads to the formation of N-chlorinated derivatives (chloramines), which are unstable and can destabilize the DNA double helix. mdpi.com

The reactivity of HOCl with pyrimidine (B1678525) nucleotides is dependent on the specific base. For cytosine monophosphate (CMP), which has an amino group, the reaction is relatively slow. nih.gov In contrast, thymine (B56734) monophosphate (TMP) and uridine monophosphate (UMP), which have a heterocyclic >NH group, react more rapidly with the hypochlorite (B82951) ion (ClO⁻). nih.gov

Studies on calf thymus DNA exposed to this compound have shown extensive modification of pyrimidine bases, including the formation of thymine glycol, 5-hydroxycytosine, 5-hydroxyuracil, and 5-hydroxyhydantoin. acs.org A significant and novel product observed is 5-chlorouracil, which is likely formed from the chlorination of cytosine to 5-chlorocytosine, followed by deamination during sample preparation. acs.org Purine bases, on the other hand, appear to be more resistant to direct oxidation by HOCl under these conditions. acs.org

The formation of stable chlorinated nucleobase products, such as 8-chloro-adenosine, 8-chloro-guanosine, 5-chloro-cytidine, and 5-chloro-uracil, has been linked to mutagenic and pathological changes in cell function. taylorfrancis.com

Disruption of DNA and RNA Synthesis and Function

The chemical modifications induced by this compound lead to significant disruption of DNA and RNA synthesis and function. microbiochemjournal.comannalidistomatologia.eu The formation of chloramines on nucleotide bases can lead to the rupture of hydrogen bonds and the generation of nitrogen-centered radicals, ultimately causing the dissociation of DNA double strands. mdpi.com

This compound can alter the DNA template itself, which interferes with replication and transcription. microbiochemjournal.comannalidistomatologia.eu It also inactivates enzymes involved in the replication machinery and can inhibit the synthesis of proteins crucial for DNA replication and cell division. annalidistomatologia.eu This leads to a rapid and selective inhibition of both RNA and DNA synthesis. annalidistomatologia.eu The damage to DNA and RNA can result in mutations and interfere with their fundamental cellular roles. microbiochemjournal.com

Interference with Cellular Processes and Metabolism

Beyond its direct effects on macromolecules, this compound significantly interferes with essential cellular processes, particularly energy metabolism.

Disruption of Energy Metabolism Pathways

This compound disrupts cellular energy production, leading to a decline in adenosine triphosphate (ATP) levels. qeios.comnhp.com.tr This depletion of cellular energy is a key mechanism of its antimicrobial action and can occur even at sublethal doses in mammalian cells. nhp.com.tr

In bacteria such as Escherichia coli, exposure to HOCl causes a massive hydrolysis of cytosolic nucleotide phosphoanhydride bonds, leading to a drastic reduction in the adenylate energy charge, which coincides with the loss of cell viability. nih.gov This loss of metabolic energy is considered a primary cause of cell death. nih.gov The damage is thought to be indirect, likely involving the impairment of energy-transducing and transport proteins located in the plasma membrane. nih.gov

Specific enzymes involved in metabolic pathways are also inhibited by this compound. These include enzymes in glucose metabolism and key enzymes like ATP synthase and pyruvate (B1213749) dehydrogenase. microbiochemjournal.comresearchgate.net The inhibition of these enzymes curtails the cell's ability to produce energy, ultimately contributing to cell death. microbiochemjournal.com In red blood cells, HOCl has been shown to inhibit the enzymes of glucose metabolism, indicating a derangement of energy metabolism. researchgate.net

| Target Molecule | Product(s) of Reaction with this compound | Reference |

| Unsaturated Fatty Acids | Chlorohydrins | mdpi.commdpi.comontosight.ai |

| Cholesterol | 5,6-epoxides, 4-hydroxycholesterol | nih.gov |

| Pyrimidine Bases (Cytosine, Thymine, Uracil) | N-chlorinated derivatives, 5-chlorocytosine, Thymine glycol | mdpi.comnih.govacs.org |

| Purine Bases (Adenine, Guanine) | 8-chloro-adenosine, 8-chloro-guanosine | taylorfrancis.com |

| Cellular Process | Effect of this compound | Reference |

| Membrane Permeability | Increased | mdpi.comphysiology.org |

| DNA/RNA Synthesis | Inhibited | microbiochemjournal.comannalidistomatologia.eu |

| Energy Metabolism (ATP Production) | Disrupted/Inhibited | microbiochemjournal.comqeios.comnhp.com.trnih.gov |

Inhibition of Oxidative Phosphorylation and ATP Production

This compound significantly disrupts cellular energy metabolism by targeting key processes involved in ATP synthesis. Exposure of bacterial cells, such as Escherichia coli, to lethal levels of HOCl results in a rapid and dramatic drop in the adenylate energy charge, a measure of the cell's energetic state, from over 0.9 to below 0.1. nih.gov This indicates a near-complete abolition of ATP production. nih.gov The underlying mechanism involves the inhibition of inner membrane-bound systems responsible for both oxidative and fermentative pathways of ATP generation. nih.gov

Specifically, HOCl has been shown to inhibit the ATP hydrolase activity of the F1 complex of ATP synthase in E. coli. nih.gov This direct attack on the ATP synthase enzyme disrupts its ability to produce ATP. nih.gov Furthermore, HOCl impairs the transport of respiratory substrates like glucose and succinate (B1194679) across the bacterial inner membrane, further crippling the cell's ability to fuel oxidative phosphorylation. nih.gov In macrophages, exposure to HOCl's downstream product, hypothiocyanous acid (HOSCN), also leads to decreased oxidative phosphorylation and reduced ATP formation. diva-portal.org This suggests a common pathway of mitochondrial dysfunction induced by reactive halogen species. The disruption of ATP production is a critical factor in the bactericidal action of HOCl, as cells are unable to perform essential biosynthetic and growth processes. nih.gov

Modulation of Intracellular Redox Homeostasis

This compound significantly perturbs the delicate balance of intracellular redox homeostasis by inducing oxidative and halogenative stress and interacting with the cell's antioxidant defense systems. researchgate.netnih.govmdpi.com

Generation of Reactive Oxygen Species (ROS) and Halogenative Stress

The introduction of this compound into a biological system triggers a cascade of events that leads to the generation of other reactive oxygen species (ROS) and induces a state known as halogenative stress. msu.ruresearchgate.net HOCl itself is a potent ROS, but it can also participate in reactions that produce other highly reactive molecules. msu.rumdpi.comnih.gov For instance, the reaction of HOCl with superoxide (B77818) radicals can generate hydroxyl radicals, which are extremely damaging to cellular components. mdpi.com

This production of ROS contributes to a broader condition of oxidative stress, characterized by an imbalance between the production of reactive species and the ability of the antioxidant defense system to neutralize them. researchgate.netmdpi.com The term "halogenative stress" specifically refers to the damaging effects caused by reactive halogen species, with HOCl being a primary example. msu.ru This stress is a hallmark of inflammatory conditions where myeloperoxidase is active. msu.ru The generation of these reactive species leads to widespread oxidative damage to crucial biomolecules, including lipids, proteins, and DNA, ultimately disrupting cellular function. researchgate.netnih.gov

Interaction with Antioxidant Systems (e.g., Glutathione (B108866), Nrf2 Pathway)

This compound directly interacts with and depletes key components of the cellular antioxidant defense system, most notably glutathione (GSH). nih.govmdpi.com GSH is a major low-molecular-weight thiol antioxidant that plays a critical role in detoxifying reactive species. nih.gov HOCl reacts rapidly with the sulfhydryl group of GSH, leading to its oxidation to glutathione disulfide (GSSG) and other oxidized forms. mdpi.comfrontiersin.org This depletion of the intracellular GSH pool compromises the cell's ability to quench free radicals and maintain a reduced intracellular environment. mdpi.comfrontiersin.org The loss of GSH often precedes other signs of oxidative damage, indicating its role as a primary line of defense against HOCl. mdpi.com

In addition to direct interaction with antioxidants, HOCl can also modulate signaling pathways that regulate the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. nih.govoatext.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxifying genes. nih.govoatext.com Studies have shown that HOCl can activate the Nrf2 pathway in a dose-dependent manner in mouse macrophages. nih.gov Low to moderate concentrations of HOCl lead to the upregulation of Nrf2-dependent genes, including those for heme oxygenase-1 (HO-1), catalase, and glutamate-cysteine ligase (the rate-limiting enzyme in GSH synthesis). nih.gov This represents an adaptive response by the cell to counteract the oxidative challenge posed by HOCl. nih.gov

Impact on Enzyme Activity and Structural Proteins

This compound has a profound impact on the structure and function of a wide range of proteins, leading to altered enzyme activity and compromised structural integrity. nih.govportlandpress.com The high reactivity of HOCl with various amino acid side chains is the primary driver of these effects. nih.govportlandpress.com

The reaction of HOCl with proteins can result in several types of modifications, including the oxidation of sulfur-containing amino acids (cysteine and methionine), chlorination of amino groups to form chloramines, and the formation of carbonyl groups. wikipedia.orgnih.govportlandpress.com These modifications can directly inactivate enzymes by altering the chemical properties of their active sites or by inducing conformational changes that disrupt their catalytic function. nih.govportlandpress.com For example, HOCl-mediated oxidation of critical sulfhydryl groups in enzymes like glyceraldehyde-3-phosphate dehydrogenase leads to their inactivation. wikipedia.org The formation of protein chloramines, which are relatively long-lived, can also contribute to ongoing oxidative damage. wikipedia.org

Furthermore, exposure to HOCl can induce protein fragmentation and aggregation. nih.govportlandpress.com At higher concentrations, HOCl can lead to the cleavage of the protein backbone. wikipedia.org The formation of disulfide bonds through the oxidation of cysteine residues can result in protein cross-linking and the formation of aggregates. wikipedia.org These aggregates are often associated with a loss of protein function. portlandpress.com Structural proteins are also susceptible to HOCl-mediated damage. For instance, HOCl can induce specific fragmentation and cross-linking of aggrecan, a key proteoglycan in the extracellular matrix. mdpi.com This damage to structural proteins can compromise the integrity of tissues, particularly in chronic inflammatory conditions where HOCl production is elevated. nih.govportlandpress.com

Computational Approaches to Elucidating Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating the intricate reaction mechanisms of this compound with biological molecules at an atomic level of detail. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone. rsc.orgresearchgate.net

Density functional theory (DFT) methods, such as B2PLYP-D and BK-PLYP, and composite schemes like G3B3 have been employed to study the reactions of HOCl with various organic molecules, including amines. rsc.orgresearchgate.net These studies have revealed the critical role of the solvent environment in determining the reaction pathway. For instance, in the gas phase, N- and C-hydroxylation of amines by HOCl have significantly lower calculated energy barriers than N-chlorination. rsc.org However, in a model solvent, N-chlorination becomes the kinetically favored process, highlighting the crucial influence of explicit water molecules in the reaction mechanism. rsc.org

Computational modeling has also been used to explore the antioxidant properties of endogenous molecules against HOCl. For example, studies on the reaction of HOCl with carnosine have suggested a mechanism for its scavenging activity. nih.gov These calculations indicate that a unique structural arrangement of functional groups in carnosine facilitates an intramolecular chlorine transfer, effectively trapping the reactive chlorine and neutralizing the oxidant. nih.gov

Furthermore, computational investigations have addressed long-standing controversies regarding the primary electrophilic species in aqueous HOCl solutions. mdpi.com By calculating the energy barriers for the reaction of different chlorinating agents (HOCl, Cl2, and Cl2O) with olefins, these studies have provided evidence that Cl2 and Cl2O are the more likely electrophiles in these reactions, rather than the HOCl molecule itself. mdpi.comresearchgate.net The use of classical molecular dynamics (MD) simulations, in conjunction with quantum mechanical calculations, has helped to elucidate the nature of the transition state structures and the role of solvation in these reactions. rsc.org

Density Functional Theory (DFT) Studies of HOCl Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate reaction mechanisms of this compound (HOCl) with various biological and organic molecules. These theoretical studies provide valuable insights into the electronic structure, reaction pathways, and energetics that govern the reactivity of this potent oxidizing agent.

DFT calculations have been instrumental in investigating the electrophilic nature of HOCl and other related chlorinating species like dichlorine (Cl2) and dichlorine monoxide (Cl2O). mdpi.comresearchgate.net Computational studies have aimed to resolve the long-standing debate about the primary electrophilic species in HOCl solutions responsible for reactions with olefins. mdpi.com Results from DFT calculations suggest that direct addition of the HOCl molecule to olefins faces a high energy barrier, making it a less favorable pathway. mdpi.com Instead, Cl2 and Cl2O are proposed as the more potent electrophilic agents in HOCl solutions. mdpi.comresearchgate.netresearchgate.net The reactivity of these chlorinating agents is influenced by environmental factors such as pH and the concentration of the chlorinating species. mdpi.com

The application of DFT extends to understanding the decomposition of this compound in aqueous solutions. researchgate.netnih.gov These studies have successfully mapped out detailed mechanisms for the formation of oxygen and chlorate (B79027), which are key decomposition products. researchgate.netnih.gov The calculations reveal that at neutral pH, the decomposition process is initiated by a rapid equilibrium involving HOCl, hypochlorite ion (OCl-), Cl2O, and the trichlorite ion (Cl3O2-). researchgate.netnih.gov

Furthermore, DFT has been employed to study the reactions of HOCl with a wide range of organic and biological molecules, including:

Olefins: Systematic investigations into the addition reaction mechanisms and transformation products of olefins with HOCl have been conducted. researchgate.netacs.org These studies have shown that the reaction mechanism (stepwise with a chloronium-ion intermediate, a carbon-cation intermediate, concerted, or nucleophilic addition) is dependent on the electronic nature of the substituents on the olefin. researchgate.netacs.org

Amines: The reactions of HOCl with various amines, including ammonia (B1221849), (di)methylamine, and heterocyclic amines, have been computationally explored. researchgate.net These studies highlight the crucial role of solvent effects in determining the reaction mechanism, with N-chlorination being favored in solution. researchgate.net

Sulfur-containing compounds: DFT computations have been used to investigate the mechanism of reactions between sulfides and HOCl. researchgate.net These studies indicate that sulfides can attack HOCl at both the chlorine and oxygen atoms, with the relative favorability of these pathways being influenced by the solvent. researchgate.net

Amino Acids: The reaction mechanisms of HOCl with amino acids like histidine and carnosine have been investigated using quantum chemical methods. nih.gov These studies have identified the most reactive sites within the molecules and explored the subsequent reactivity of the resulting N-chlorinated intermediates. nih.gov

Other organic molecules: DFT has been used to study the HOCl-induced transformations of pharmaceuticals like carbamazepine (B1668303) and the scavenging of HOCl by dietary flavonoids. nih.govrsc.org

These DFT studies often utilize various functionals, such as B3LYP, B2PLYP-D, BK-PLYP, M06-2X-D3, and ωB97X-D, to accurately model the systems of interest. mdpi.comresearchgate.netrsc.orgacs.orgscielo.br The choice of functional and basis set is critical for obtaining reliable results that are in good agreement with experimental data. rsc.org

Modeling of Intermediate Species and Transition States

A critical aspect of understanding the reactivity of this compound is the characterization of the transient species that are formed during the course of a reaction, namely intermediate species and transition states. Computational modeling, primarily using DFT, has been indispensable in visualizing and determining the energetic properties of these fleeting structures.

Intermediate Species:

Theoretical studies have successfully modeled various reaction intermediates in HOCl reactions. In the electrophilic addition of HOCl to olefins, the nature of the intermediate is highly dependent on the substituents of the olefin. researchgate.netacs.org For olefins with electron-donating groups, a stepwise mechanism involving a chloronium-ion intermediate is often proposed. researchgate.netacs.org However, for those with electron-donating groups that can engage in p-π or π–π conjugation, a carbon-cation intermediate is found to be more favorable. researchgate.netacs.org In the reaction of HOCl with sulfides, a chlorosulfonium cation (R2SCl+) and hydroxide (B78521) ion (OH-) are formed as intermediates. researchgate.net DFT calculations have also been used to explore the stability of proposed intermediates like the oxysulfonium species in the oxidation of methionine by HOCl. mpg.de

The decomposition of this compound is also characterized by a series of intermediates. At neutral pH, the reaction is thought to proceed through a fast equilibrium involving HOCl, OCl-, Cl2O, and Cl3O2- . researchgate.netnih.gov The formation of Cl2O2 is a key intermediate, with its subsequent abstraction of Cl- being the rate-determining step for chlorate formation, while its decomposition is rate-determining for oxygen formation. researchgate.netnih.gov Under alkaline conditions, chlorite is an intermediate in the decomposition of OCl- to chlorate. researchgate.netnih.gov

In the reaction with amines, N-chlorinated intermediates are formed, and their subsequent reactivity, including their ability to chlorinate other molecules, has been a subject of computational investigation. nih.gov For instance, protonated N-chlorinated histidine has been shown to have a chlorinating ability similar to HOCl itself. nih.gov

Transition States:

The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. DFT calculations allow for the location and characterization of these transition states. For the N-chlorination of amines by HOCl in the gas phase, two different transition states have been considered: one with a cyclic four-atom arrangement (TSa) and another with a hydrogen-bridged structure (TSb). researchgate.net However, when explicit water molecules are included in the calculations, a rate-determining transition state (TSw) with an eight-membered ring geometry is located, where water molecules assist in the proton transfer. researchgate.net

In the reaction of HOCl with olefins, various possible transition states have been modeled to understand the addition of the chlorine atom. mdpi.com The calculated energy barriers for these transition states help to determine the most plausible reaction pathway. mdpi.com For example, in the HOCl-induced transformation of carbamazepine, the calculated free energy barriers for chlorination and epoxidation were found to be in good agreement with experimental values, supporting the proposed competitive reaction pathways. rsc.orgrsc.org

The modeling of transition states has also been crucial in understanding the catalytic effects observed in some HOCl reactions. For example, in the nicotine-catalyzed chlorination of pyranine (B1669890) by HOCl, DFT calculations showed a decreased activation energy for chlorine transfer when nicotine (B1678760) chloramine acted as the intermediate. scielo.br

The table below provides a summary of some key intermediates and transition states modeled in DFT studies of HOCl reactivity.

| Reactant(s) | Intermediate Species | Transition State Feature | Reference(s) |

| Olefin + HOCl | Chloronium ion, Carbon-cation | Dependent on olefin substituents | acs.org, researchgate.net |

| Sulfide + HOCl | Chlorosulfonium cation (R2SCl+) | Attack at chlorine or oxygen | researchgate.net |

| HOCl (decomposition) | Cl3O2-, Cl2O2, Chlorite | Formation and decomposition of Cl2O2 | nih.gov, researchgate.net |

| Amine + HOCl | N-chlorinated amine | Cyclic (gas phase), Water-assisted (solution) | researchgate.net |

| Histidine + HOCl | N-chlorinated histidine | - | nih.gov |

| Carbamazepine + HOCl | N-chloramide, 10,11-epoxide | Competitive chlorination and epoxidation | rsc.org, rsc.org |

Analysis of Solvent Effects on Reaction Kinetics

The solvent environment plays a profound role in the kinetics and mechanisms of reactions involving this compound. Computational studies, often combining quantum mechanical calculations with continuum or explicit solvent models, have provided significant insights into how solvents influence HOCl reactivity.

The inclusion of solvent effects is often mandatory to accurately reproduce experimentally observed trends in reactivity. researchgate.net For instance, in the reaction of HOCl with amines, gas-phase calculations predict that N- and C-hydroxylation have significantly lower energy barriers than N-chlorination. researchgate.net However, when solvent effects are included, N-chlorination becomes the kinetically favored process. researchgate.net This dramatic shift is attributed to the differential solvation of the respective transition states for chlorine and oxygen transfer. researchgate.net

Explicit vs. Implicit Solvent Models:

Both explicit and implicit solvent models are employed to study these effects.

Implicit (Continuum) Solvation Models , such as the CPCM/UAHF model, treat the solvent as a continuous dielectric medium. researchgate.netrsc.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models involve the inclusion of a specific number of solvent molecules (e.g., water) in the quantum mechanical calculation. researchgate.netrsc.orgacs.org This approach is computationally more demanding but can capture specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction mechanism. rsc.orgacs.org

For example, in the N-chlorination of amines, the inclusion of two explicit water molecules led to the identification of a new, lower-energy transition state with an eight-membered ring geometry, where the water molecules act as a proton shuttle. researchgate.net Similarly, in the HOCl-induced transformations of carbamazepine, the addition of explicit water molecules was found to substantially lower the calculated free energy barriers for all investigated processes. rsc.org

Solvent Effects on Specific Reactions:

Reaction with Amines: The N-chlorination reaction is particularly sensitive to the presence of explicit water molecules, which stabilize the transition state for chlorine transfer more effectively than the transition states for hydroxylation. researchgate.net Classical molecular dynamics (MD) simulations have further corroborated these findings by identifying stable structural motifs involving the amine, HOCl, and reactive water molecules. researchgate.net

Reaction with Sulfides: The high free energy of activation for the formation of the ionic chlorosulfonium cation intermediate in the gas phase is considerably lowered by solvation in protic solvents. researchgate.net This makes the chlorination pathway competitive with the attack at the oxygen atom only in such solvents. researchgate.net

Reaction with Olefins: While the primary focus of many studies on olefin reactions is on the electronic effects of substituents, the solvent can also play a role. The reaction can occur in various organic solvents, such as tert-butanol, in addition to water. mdpi.com

Decomposition of HOCl: The decomposition of this compound is inherently an aqueous phase process, and the mechanism is intricately linked to the presence and behavior of water molecules and various ionic species in solution. nih.govsci-hub.se

Reactions with Halide Ions: The reaction of HOCl with halide ions like HCl and HBr is significantly accelerated on ice-like clusters compared to the gas phase or when assisted by only one or two water molecules. acs.org Ab initio molecular dynamics (AIMD) simulations of the reaction between HOCl and Cl- at the surface of a water slab have shown that the reaction proceeds through halogen-bonded complexes surrounded by water molecules. escholarship.org The presence of a proton (low pH) greatly facilitates the formation of Cl2 by stabilizing the leaving OH- group as a water molecule. escholarship.org

The table below summarizes the observed solvent effects on the kinetics of various HOCl reactions.

| Reaction | Solvent Effect | Computational Approach | Reference(s) |

| Amine + HOCl | N-chlorination favored over hydroxylation in solution. | Explicit and implicit solvent models, MD simulations. | researchgate.net |

| Sulfide + HOCl | Chlorination becomes competitive with oxygen attack in protic solvents. | Implicit solvent models. | researchgate.net |

| HOCl + Halide ions | Reaction rate significantly enhanced on ice-like surfaces. | DFT with explicit water molecules, AIMD. | acs.org, escholarship.org |

| Carbamazepine + HOCl | Free energy barriers are substantially lowered. | Explicit and implicit solvent models. | rsc.org |

Advanced Analytical and Spectroscopic Methodologies for Hypochlorous Acid

Quantitative and Qualitative Detection Techniques

Electrochemical Sensing Systems

Electrochemical sensors offer a rapid, sensitive, and often portable means of detecting hypochlorous acid. These systems typically rely on the direct oxidation or reduction of HOCl at an electrode surface, generating a measurable electrical signal.

One approach involves the use of a photoelectrochemical (PEC) sensor. For instance, a sensor has been developed utilizing a phenothiazine-based organic photosensitizer (Dye-PZ) immobilized on a titanium dioxide nanorod-coated fluorine-doped tin oxide electrode. The sensor's photocurrent is diminished upon reaction with HOCl due to the oxidation of the phenothiazine (B1677639) sulfur atom to a sulfoxide (B87167), which reduces the internal charge transfer. This method demonstrates high stability and reproducibility for HOCl detection rsc.orgnih.gov.

Another strategy employs a silver-mediated electrochemical sensor. In this design, gold nanoparticles serve as a substrate, and silver ions act as a signal probe, linked via cysteamine. The presence of hypochlorite (B82951) disrupts the silver-nitrogen coordination bond, leading to the detachment of silver ions and a corresponding decrease in the electrochemical signal. This sensor provides a wide linear range for detection and can be regenerated acs.org. Amperometric free chlorine sensors with platinum or gold-based electrodes have also been shown to exhibit an excellent response to HOCl nih.gov.

| Sensor Type | Principle | Key Features |

| Photoelectrochemical (PEC) Sensor | Reduction in photocurrent upon HOCl-mediated oxidation of a phenothiazine-based photosensitizer. | High stability, excellent reproducibility, selective sensitivity. rsc.orgnih.gov |

| Silver-Mediated Electrochemical Sensor | Disruption of Ag-N coordination bond by ClO⁻, causing detachment of Ag⁺ and a decreased electrochemical signal. | Wide linear range, regenerable, prevents interference from other reactive oxygen species. acs.org |

| Amperometric Free Chlorine Sensor | Direct electrochemical response to HOCl at a platinum or gold-based electrode. | Excellent response to HOCl, suitable for on-line monitoring. nih.gov |

Chromatographic and Spectrophotometric Methods

Chromatographic and spectrophotometric techniques provide robust and reliable methods for the quantification of this compound, often with high specificity.

High-performance liquid chromatography (HPLC) has been utilized for the simultaneous quantification of chlorine dioxide and this compound/hypochlorite. One method involves a two-step derivatization reaction. First, this compound reacts with 2,6-dimethylphenol (B121312) to form 4-chloro-2,6-dimethylphenol. Subsequently, chlorine dioxide reacts with added iodine ions to produce iodine, which then reacts with 2,6-dimethylphenol to form 4-iodo-2,6-dimethylphenol. The two products can be separated and quantified by HPLC with UV detection mdpi.com. Another HPLC-based assay screens for hypochlorite scavengers by analyzing the oxidation of human serum albumin rsc.org.

Spectrophotometric methods offer a simpler and often more rapid alternative. One such method involves the oxidation of ascorbic acid by this compound, a reaction that does not show interference from hydrogen peroxide or hypothiocyanous acid nih.gov. Another technique is based on the reaction of hypochlorite with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then bleaches the color of Rhodamine B, and the decrease in absorbance is measured chem960.com. A further spectrophotometric assay relies on the incubation of the HOCl sample with an excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The residual TCEP is then quantified by its reaction with 5,5′-dithiobis(2-nitrobenzoic acid) rsc.org. The concentration of HOCl can also be determined by its ultraviolet absorption spectrum, with the maximum concentration observed around pH 4 semanticscholar.org.

| Method | Principle | Detection Limit |

| HPLC with Derivatization | Two-step derivatization of HOCl and ClO₂ with 2,6-dimethylphenol followed by HPLC-UV detection. | 0.009 mg/L for this compound/hypochlorite. mdpi.com |

| Spectrophotometry (Ascorbic Acid) | Oxidation of ascorbic acid by HOCl. | Precise analysis of as little as 1 nmol of HOCl. nih.gov |

| Spectrophotometry (Rhodamine B) | Bleaching of Rhodamine B by iodine liberated from the reaction of HOCl with potassium iodide. | Linear range of 0.1 – 4.0 µg/mL of hypochlorite. chem960.com |

| Spectrophotometry (TCEP) | Measurement of residual TCEP after oxidation by HOCl. | More sensitive than standard iodometric titration. rsc.org |

Chemiluminescence-Based Assays

Chemiluminescence (CL) offers high sensitivity for the detection of this compound. The most common CL detection method is based on the reaction of HOCl with luminol (B1675438), which produces a blue emission in an alkaline solution nih.gov. The sensitivity of the luminol-HOCl system can be significantly enhanced by introducing a mechanism of chemiluminescence resonance energy transfer (CRET) nih.gov.

A novel chemiluminescence assay has been developed using a combination of tungsten disulfide (WS₂) quantum dots and luminol. The oxidation of WS₂ by hypochlorite, followed by a reaction with luminol, generates an intense luminescent signal, allowing for the selective determination of hypochlorite under neutral conditions. The sensitivity of this method can be further improved by using L-012, a highly sensitive analog of luminol, achieving a detection limit of 2 x 10⁻⁶ M acs.orgrsc.org.

| Assay | Principle | Key Features |

| Luminol-Based CL | Reaction of HOCl with luminol produces a blue emission. | Sensitivity can be enhanced with CRET. nih.gov |

| WS₂ Quantum Dots and Luminol | Oxidation of WS₂ by hypochlorite followed by reaction with luminol generates an intense luminescent signal. | Selective for hypochlorite under neutral conditions, high sensitivity. acs.orgrsc.org |

Fluorescence and Imaging Probes for Real-Time Monitoring

Fluorescent probes have emerged as powerful tools for the real-time monitoring of this compound in biological systems, offering high sensitivity, selectivity, and spatiotemporal resolution.

Design Principles of HOCl-Responsive Fluorophores (e.g., BODIPY, Rhodamine, Naphthalimide)

The design of HOCl-responsive fluorophores often relies on the specific and rapid reaction of a recognition moiety with HOCl, which in turn modulates the photophysical properties of a fluorophore.

BODIPY (Boron-dipyrromethene) dyes are versatile fluorophores that can be modified to create HOCl probes. One design strategy involves conjugating an aldoxime group to a far-red absorbing BODIPY chromophore. The oxidation of the aldoxime to a nitrile oxide by HOCl alters the photophysical properties of the probe, leading to a ratiometric fluorescence response nih.gov. Another approach utilizes pyridylhydrazone-tethered BODIPY compounds, where HOCl triggers a cyclic triazolopyridine formation, resulting in a fluorescence turn-on mechanism mdpi.com. The cleavage of a C=C double bond in a BODIPY derivative by HOCl, leading to aldehyde formation, is another effective sensing mechanism acs.org.

Rhodamine -based probes often utilize a spirolactam or spirocyclic structure. In the "closed" non-fluorescent form, the probe is reacted with HOCl, which triggers a ring-opening to the "open" highly fluorescent form. For example, a rhodamine 6G hydrazide probe shows a rapid fluorescence enhancement in the presence of HOCl due to an irreversible oxidation-reduction reaction . Another design involves modulating the spirocyclization of tetramethylrhodamine (B1193902) (TMR) derivatives to achieve high specificity for HOCl acs.org. Silicon-substituted rhodamine (Si-rhodamine) probes have also been developed for far-red to near-infrared fluorescence detection of HOCl semanticscholar.org.

Naphthalimide -based probes are designed based on principles such as Photoinduced Electron Transfer (PET). A common design incorporates a recognition site that quenches the fluorescence of the naphthalimide fluorophore through PET. Upon reaction with HOCl, the quenching is inhibited, leading to a "turn-on" fluorescence response rsc.orgresearchgate.net. For instance, a probe with a selenomorpholine (B8250457) fragment attached to a 1,8-naphthalimide (B145957) fluorophore shows a highly selective and fast response to HOCl rsc.org. Another design uses dimethylthiocarbamate as the sensing unit, which, upon reaction with HOCl, initiates an intramolecular charge transfer (ICT) process, resulting in strong fluorescence nih.gov.

| Fluorophore | Design Principle | Sensing Mechanism |

| BODIPY | Ratiometric response or fluorescence turn-on. | Oxidation of aldoxime to nitrile oxide; HOCl-triggered triazolopyridine formation; Cleavage of C=C bond. mdpi.comnih.govacs.org |

| Rhodamine | Spirocyclic ring-opening. | Oxidation of a recognition moiety triggers the opening of a non-fluorescent spirolactam/spirocycle to a highly fluorescent form. acs.org |

| Naphthalimide | Inhibition of Photoinduced Electron Transfer (PET) or initiation of Intramolecular Charge Transfer (ICT). | Reaction of a recognition site with HOCl inhibits PET quenching or initiates ICT, leading to fluorescence enhancement. nih.govrsc.orgresearchgate.net |

Intracellular and In Vivo Imaging Applications for Endogenous HOCl

The developed fluorescent probes have been successfully applied to visualize endogenous this compound in living cells and in vivo, providing valuable insights into its physiological and pathological roles.

Intracellular Imaging: Fluorescent probes have been used to image both exogenous and endogenous HOCl in various cell lines, including HeLa cells, RAW 264.7 macrophage cells, and PC-12 cells nih.govnih.gov. For instance, a rhodamine 6G hydrazide probe has been used for fluorescence imaging of HOCl in living HeLa cells . A turn-on fluorescent probe was successfully applied to image endogenous HClO in RAW 264.7 macrophage cells and to quantify it using flow cytometry nih.gov. Naphthalimide-based probes have demonstrated the ability to monitor intracellular endogenous and exogenous HOCl/ascorbic acid redox cycles nih.gov. Furthermore, probes have been designed to specifically target organelles, such as a naphthalimide-based probe that localizes in the mitochondria of living cells to monitor HOCl levels rsc.org. Another naphthalimide derivative was constructed to detect this compound in the Golgi apparatus of Hela cells nih.gov. These probes have also been instrumental in studying the role of HOCl in cellular processes like ferroptosis nih.gov.

In Vivo Imaging: The application of these probes extends to in vivo imaging in animal models. A near-infrared fluorescent probe, FNIR-HOCl, has been used for the in vivo imaging of endogenous HOCl in mice with osteoarthritis rsc.orgrsc.org. Another far-red fluorescent probe, DCI-H, enabled the observation of upregulated HOCl levels in a mouse model of LPS-induced neuroinflammation nih.gov. Similarly, a Si-rhodamine-based probe, SiR-FH, was used to monitor the change in HOCl flux in the brains of mice with LPS-induced neuroinflammation rsc.org. A more hydrophilic derivative of a Si-rhodamine probe, wsMMSiR, permitted effective in vivo imaging of HOCl generation in a mouse peritonitis model semanticscholar.org. These studies highlight the potential of fluorescent probes as valuable tools for diagnosing and understanding inflammation-related diseases.

Near-Infrared (NIR) Probes for Deep Tissue Analysis

The detection of this compound (HOCl) in deep biological tissues is crucial for understanding its role in various physiological and pathological processes. Near-infrared (NIR) fluorescent probes have emerged as a powerful tool for this purpose, offering significant advantages such as deep tissue penetration, minimal photodamage, and low background autofluorescence from biological samples. researchgate.net These probes are designed to react specifically with HOCl, leading to a measurable change in their fluorescence properties.

Researchers have developed various "turn-on" NIR probes that exhibit a significant increase in fluorescence intensity upon reaction with HOCl. researchgate.net For instance, probes based on a phenoxazine (B87303) fluorophore have been synthesized for sensing and imaging HOCl both in vitro and in vivo. researchgate.net These probes demonstrate high selectivity, sensitivity, and a rapid response to HOCl. researchgate.net Another novel reaction-based fluorescence probe, CDCI-HClO, was developed using a hybrid coumarin-dicyanoisophorone unit and a dimethylthiocarbamate response site. This probe shows a rapid response (within seconds) and a distinct turn-on NIR fluorescence signal at 700 nm, with a low detection limit of approximately 4 nM. researchgate.net Its large Stokes shift (190 nm) makes it suitable for imaging HOCl in live cells, zebrafish, and living mice. researchgate.net

The application of NIR probes extends to studying specific diseases. For example, since HOCl is considered a biomarker for liver injury, an NIR hepatocyte-specific fluorescent probe named NHF has been designed for its rapid detection. researchgate.net In the context of neuroinflammation, a deep-red/near-infrared emitting probe has been used to detect elevated levels of this compound in the brain tissue of mouse models. acs.org This ratiometric probe provides two bright signals in the deep-red/near-infrared regions, allowing for more accurate quantification. acs.org Studies found that HOCl levels were 2.7–4.0 times higher in a neuroinflammatory mouse model and 1.2–1.3 times higher in a maternal immune activation (MIA) mouse model compared to normal brain tissue. acs.org Furthermore, an activatable NIR fluorescence probe, Pro-NBS, has been developed for the early diagnosis of keloids by detecting elevated ClO⁻ levels in keloid-derived fibroblasts. nih.gov

The sensing mechanism of these probes often relies on the HOCl-mediated oxidation of a specific functional group within the probe's structure. For example, the NIR-QBH probe utilizes the oxidation of olefinic C=C bonds by HOCl, which disrupts the conjugated system and leads to a fluorescence "on-off" response. nih.gov This particular probe has a detection limit of 0.23 μM and a rapid response time of 4 minutes, operating optimally at a physiological pH of 7.4. nih.gov

| Probe Name | Fluorophore/Base Structure | Sensing Mechanism | Emission Wavelength (λem) | Detection Limit (LOD) | Response Time | Application |

| NHF | Phenoxazine | Not Specified | NIR | Not Specified | < 3 seconds | HOCl detection in liver injury models. researchgate.net |

| BC-3 | Phenoxazine | Release of fluorophore | NIR | Not Specified | Rapid | Endogenous HOCl detection in cells and arthritis mouse models. researchgate.net |

| CDCI-HClO | Coumarin-dicyanoisophorone | Reaction with dimethylthiocarbamate | 700 nm | ~4 nM | Seconds | Imaging HOCl in live cells, zebrafish, and mice. researchgate.net |

| NIR-QBH | Quinolino-hemicyanine | Oxidation of olefinic C=C bonds | 660 nm | 0.23 μM | 4 minutes | Detection of HOCl at biologically relevant concentrations. nih.gov |

| Pro-NBS | Not Specified | Not Specified | NIR | Not Specified | Not Specified | Distinguishing normal and keloid-derived fibroblasts. nih.gov |

| Deep-Red/NIR Ratiometric Probe | Not Specified | Not Specified | Deep-Red/NIR | Not Specified | Fast | Detecting HOCl in brain tissue of neuroinflammation models. acs.org |

Advanced Spectroscopic Characterization of HOCl Reaction Products

NMR and Mass Spectrometry for Adduct Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for identifying the products formed from the reaction of this compound with various biomolecules. These methods provide detailed structural information, enabling the elucidation of reaction pathways.

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been employed to investigate the HOCl-induced degradation of complex carbohydrates like glycosaminoglycans. nih.gov Studies on the reaction of HOCl with N-acetylglucosamine (GlcNAc), a monosaccharide unit of hyaluronan, have used ESI-ion trap MS to identify chlorinated products. researchgate.net For example, the reaction between glucosamine (B1671600) (GlcN) and HOCl results in the formation of a GlcN-chloramine, which is detectable by MS. researchgate.net Similarly, MS analysis has been used to confirm the oxidation cleavage mechanism of certain NIR probes upon their reaction with HOCl. uq.edu.au

¹H NMR spectroscopy provides complementary information by identifying soluble, small-molecule end-products and offering insights into the modification of the parent molecule. In studies of HOCl's effect on GlcNAc, ¹H NMR spectra clearly indicated the formation of other products in addition to chloramines. nih.gov Specifically, a resonance at 1.90 ppm was assigned to acetate (B1210297), resulting from the cleavage of the N-acetyl group, while a signal at 8.44 ppm was attributed to formate (B1220265), suggesting the complete destruction of the carbohydrate ring. nih.govresearchgate.net NMR titration analysis has also been used to confirm the reaction mechanism between fluorescent probes and HOCl. uq.edu.au However, NMR is sometimes considered less suitable than other methods, like infrared spectroscopy, for the direct detection of certain chlorinated products, such as N-Cl bonds in large polysaccharides. uni-leipzig.de

| Technique | Analyte | Key Findings | Reference |

| ESI-MS | Glucosamine (GlcN) + HOCl | Identification of GlcN-chloramine adducts (e.g., m/z 236.0 as sodium adduct). researchgate.net | researchgate.net |

| ¹H NMR | N-acetylglucosamine (GlcNAc) + HOCl | Detection of acetate (1.90 ppm) and formate (8.44 ppm) as degradation products. nih.govresearchgate.net | nih.govresearchgate.net |

| ESI-MS | Hyaluronan (HA) + HOCl | Detection of monosaccharide and disaccharide breakdown products (e.g., GlcA at m/z 193.0). researchgate.net | researchgate.net |

| NMR Titration | Naphthalimide derivative probe + HOCl | Confirmed the reaction between the probe and HOCl. uq.edu.au | uq.edu.au |

| HRMS & ¹H NMR | BODIPY dye-based probe + HOCl | Confirmed the formation of a formyl group via oxidation of a hydroxymethyl group. uq.edu.au | uq.edu.au |

Raman and Photoacoustic Spectroscopy for Mechanistic Insights

Raman and photoacoustic spectroscopy offer advanced methods for gaining mechanistic insights into the behavior of this compound and its reactions. These techniques provide unique information that complements data from NMR and mass spectrometry.

Raman spectroscopy is particularly useful for studying the speciation of aqueous free chlorine. researchgate.net While HOCl and the hypochlorite ion (OCl⁻) are the dominant species above pH 5, at lower pH values, molecular chlorine (Cl₂(aq)) becomes a significant and highly reactive component. researchgate.net Raman spectroscopy has been instrumental in identifying the presence of Cl₂(aq) in these solutions, confirming its role in chlorination reactions, particularly in the presence of excess chloride ions. researchgate.net This is crucial for understanding reaction mechanisms, as the specific reactive species present can dictate the reaction pathway and products.

Photoacoustic (PA) spectroscopy is an emerging technique for in vivo imaging that detects ultrasound waves generated from light absorption. Activatable PA sensors have been developed for the detection of HOCl. uq.edu.au Ratiometric photoacoustic imaging, using probes such as degradable semiconducting oligomer amphiphiles, allows for the sensitive detection of hypochlorite in living systems. uq.edu.au By measuring the PA signal at different wavelengths, these probes can provide a ratiometric response that enhances detection accuracy. This methodology offers insights into the spatial and temporal distribution of HOCl generated during biological processes, which is key to understanding its mechanistic role in pathology. For instance, ratiometric photoacoustic imaging has been used to visualize endoplasmic reticulum polarity in injured liver tissues of diabetic mice, a process where reactive oxygen species like HOCl are implicated. uq.edu.au

Hypochlorous Acid Stability, Degradation Kinetics, and Speciation

Factors Influencing HOCl Stability in Aqueous Solutions

The persistence of hypochlorous acid in water is transient, with its stability being highly dependent on the solution's physicochemical properties. Key factors include pH, temperature, ionic strength, and the presence of various background chemical species that can either catalyze its decay or be consumed through oxidation reactions.

The stability of this compound is profoundly influenced by the pH of the aqueous solution. HOCl exists in a pH-dependent equilibrium with its conjugate base, the hypochlorite (B82951) ion (OCl⁻). ecoloxtech.comwikipedia.org The acid dissociation constant (pKa) for this equilibrium is approximately 7.53 at 25 °C. wikipedia.org In its undissociated form (HOCl), which is predominant in weakly acidic to neutral conditions (pH 5-7), the compound exhibits its greatest stability. ecoloxtech.comresearchgate.net As the pH increases into the alkaline range, the equilibrium shifts towards the formation of the hypochlorite ion, which is less stable and more prone to decomposition. ecoloxtech.compreprints.org

Temperature is another critical factor governing the rate of HOCl degradation. Elevated temperatures accelerate the decomposition process. ecoloxtech.compreprints.org Studies have shown that HOCl is particularly unstable at temperatures of 25°C and higher, leading to a faster breakdown into by-products and a reduction in its effective concentration over time. preprints.orgresearchgate.netnih.govjst.go.jp Conversely, storing HOCl solutions in cool conditions, ideally below 10°C, helps to maintain their stability and preserve the concentration of the active HOCl molecules. researchgate.netnih.govjst.go.jp

| Factor | Condition for Higher Stability | Condition for Lower Stability (Accelerated Decomposition) | Source |

|---|---|---|---|

| pH | Weakly acidic to neutral (pH ~5-7) | Alkaline (pH > 8) | ecoloxtech.compreprints.org |

| Temperature | Cool (< 10°C) | Elevated (≥ 25°C) | researchgate.netnih.govjst.go.jp |